Linker Length Differentiation: Three-Carbon Propionamide Spacer Versus One-Carbon and Two-Carbon Analogs
The target compound incorporates a three-carbon propionamide linker (–NH–CO–CH2–CH2–) connecting the 4-sulfamoylphenyl pharmacophore to the thiazole ring. This spacer length is intermediate between the one-carbon acetamide linker of CAS 921563-62-4 (–CH2–CO–NH–) and the two-carbon ethyl linker of CAS 921866-15-1. In the structurally related 4-sulfamoylphenylalkylamide series studied by Mancuso et al. (2021), linker homologation from n=0 to n=1 dramatically altered isoform selectivity: the furan-2-yl-substituted compound 31 (n=0) exhibited Ki = 7750 nM against VchCAγ, whereas the homologous compound 39 (n=1, same furan-2-yl cap) exhibited Ki = 733.9 nM—an approximately 10.6-fold improvement driven solely by one additional methylene unit in the linker [1]. Extending this class-level SAR logic, the three-carbon linker of CAS 1021266-54-5 is predicted to confer a distinct CA isoform binding profile that differs from both shorter-linker analogs, with potential implications for VchCAγ and mitochondrial CA isoform engagement [2].
| Evidence Dimension | CA isoform inhibitory potency shift as a function of linker length |
|---|---|
| Target Compound Data | 3-carbon propionamide linker (–NH–CO–CH2–CH2–); no direct Ki data available for this specific compound |
| Comparator Or Baseline | Compound 31 (n=0 linker): VchCAγ Ki = 7750 nM; Compound 39 (n=1 linker): VchCAγ Ki = 733.9 nM (Mancuso et al. 2021). CAS 921563-62-4: 1-carbon linker (–CH2–CO–NH–). |
| Quantified Difference | 10.6-fold improvement in VchCAγ potency upon one-carbon linker extension (n=0→n=1) in the analogous furan-2-carboxamide series; direction and magnitude of further extension to 3-carbon linker extrapolated from this trend. |
| Conditions | Stopped-flow CO2 hydrase assay; recombinant VchCAα, VchCAβ, VchCAγ; Mancuso et al. ChemMedChem 2021, Table 1. |
Why This Matters
The linker length directly controls which CA isoforms a benzenesulfonamide can effectively engage, making CAS 1021266-54-5 non-interchangeable with shorter-linker analogs for isoform-profiling studies.
- [1] Mancuso F, De Luca L, Bucolo F, Vrabel M, Angeli A, Capasso C, Supuran CT, Gitto R. 4-Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ChemMedChem. 2021;16(24):3787-3794. doi:10.1002/cmdc.202100510. View Source
- [2] Vaškevičienė I, Paketurytė V, Zubrienė A, Kantminienė K, Mickevičius V, Matulis D. N-Sulfamoylphenyl- and N-sulfamoylphenyl-N-thiazolyl-β-alanines and their derivatives as inhibitors of human carbonic anhydrases. Bioorg Chem. 2017;75:16-29. doi:10.1016/j.bioorg.2017.08.017. View Source
